5-FG 488 Acid Diacetate [5-CDFFDA]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly valuable for labeling specific proteins and cells, making it a crucial tool in drug discovery, biomarker identification, and cellular imaging studies for diseases such as cancer and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FG 488 Acid Diacetate involves multiple steps, starting from the appropriate fluorophore precursor. The key steps include:
Fluorophore Activation: The fluorophore is activated using suitable reagents to introduce reactive groups.
Acetylation: The activated fluorophore undergoes acetylation to form the diacetate derivative. This step typically involves the use of acetic anhydride and a base such as pyridine.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of 5-FG 488 Acid Diacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
cGMP (current Good Manufacturing Practice) Compliance: Ensuring the production environment meets stringent quality standards.
Large-Scale Reactors: Utilizing large-scale reactors for the synthesis steps.
Automated Purification Systems: Employing automated systems for efficient purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-FG 488 Acid Diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the free acid form.
Conjugation: It can react with amines or thiols to form stable conjugates, useful for labeling proteins and other biomolecules.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.
Conjugation: Common reagents include N-hydroxysuccinimide (NHS) esters and carbodiimides for amine conjugation, and maleimides for thiol conjugation.
Major Products
Hydrolysis: Produces the free acid form of the dye.
Conjugation: Results in labeled biomolecules, such as proteins or peptides.
Scientific Research Applications
5-FG 488 Acid Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cellular imaging to visualize and track specific proteins, organelles, and cellular processes.
Medicine: Utilized in drug discovery for high-throughput screening and biomarker identification.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of 5-FG 488 Acid Diacetate involves its ability to fluoresce upon excitation with specific wavelengths of light. The dye absorbs light and emits fluorescence, which can be detected and measured. This property allows it to label and visualize specific targets within biological samples. The molecular targets and pathways involved depend on the specific application, such as labeling proteins or tracking cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Oregon Green 488 Carboxylic Acid Diacetate
- Fluorescein Diacetate
- Rhodamine 123
Comparison
5-FG 488 Acid Diacetate is unique due to its specific excitation and emission wavelengths, which provide high sensitivity and low background fluorescence. Compared to similar compounds like Oregon Green 488 Carboxylic Acid Diacetate and Fluorescein Diacetate, 5-FG 488 Acid Diacetate offers improved photostability and brightness, making it more suitable for long-term imaging studies.
Properties
CAS No. |
195136-74-4 |
---|---|
Molecular Formula |
C25H14F2O9 |
Molecular Weight |
496.37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.